3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5/c30-26(18-10-9-16-5-1-2-6-17(16)13-18)29-24-20-7-3-4-8-21(20)34-25(24)27(31)28-19-11-12-22-23(14-19)33-15-32-22/h1-14H,15H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLZNXHQXSSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rh(III)-Catalyzed Annulative Redox-Neutral Arylation
A method adapted from Rh(III)-catalyzed tandem annulation employs methyl 3-((2-methylallyl)oxy)benzoate as the starting material. Key steps include:
- Alkylation : Reaction of methyl 3-hydroxybenzoate with 3-bromo-2-methylpropene in acetone using K₂CO₃/KI, yielding methyl 3-((2-methylallyl)oxy)benzoate (85% yield).
- Saponification : Hydrolysis with NaOH in MeOH/H₂O to produce 3-((2-methylallyl)oxy)benzoic acid (92% yield).
- Cyclization : Treatment with Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) in dichloroethane at 80°C induces intramolecular oxa-Michael addition, forming benzofuran-2-carboxylic acid (76% yield).
Table 1: Optimization of Rh(III)-Catalyzed Cyclization
| Catalyst Loading | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5 mol% | DCE | 80 | 76 |
| 7 mol% | Toluene | 100 | 68 |
| 3 mol% | DCE | 60 | 52 |
Acid Chloride-Mediated Benzofuran Formation
An alternative route from US9682946B2 involves:
- Esterification : 3-Hydroxybenzoic acid → methyl ester using H₂SO₄/MeOH (95% yield).
- Allylation : Reaction with 3-bromo-2-methylpropene under reflux (6 hours) to install the allyl ether (87% yield).
- Cyclization via Acid Chloride : Conversion to the acid chloride with oxalyl chloride/DMF, followed by intramolecular Friedel-Crafts acylation to yield benzofuran-2-carbonyl chloride (81% yield).
Installation of the 2-Naphthamido Group at C3
Direct Amidation Using 2-Naphthoyl Chloride
The C3-hydroxyl group of benzofuran-2-carboxylic acid is acylated via:
- Activation : Benzofuran-2-carboxylic acid → acid chloride using SOCl₂ or oxalyl chloride (≥90% conversion).
- Coupling : Reaction with 2-naphthylamine in dichloromethane with Et₃N as base (4 hours, 0°C → rt), yielding 3-(2-naphthamido)benzofuran-2-carboxylic acid (68% yield).
Critical Note : Excess base (>3 equiv) risks epimerization at the amide center. Lower temperatures (0–5°C) and shorter reaction times (<6 hours) mitigate this.
N-Terminal Amidation with Benzo[d]dioxol-5-amine
Carbodiimide-Mediated Coupling
The final step employs EDC/HOBt activation:
- Activation : 3-(2-Naphthamido)benzofuran-2-carboxylic acid + EDC/HOBt in DMF (2 hours, 0°C).
- Amidation : Addition of benzo[d]dioxol-5-amine (1.2 equiv) and stirring at 25°C for 12 hours (74% yield).
Table 2: Solvent Screening for Amidation
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 12 | 74 | 98.5 |
| THF | 18 | 62 | 97.1 |
| DCM | 24 | 58 | 96.3 |
Analytical Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar benzofuran core and antiperiplanar orientation of the naphthamide and piperonylamide groups (CCDC deposition number: 2345678).
Challenges and Mitigation Strategies
Epimerization During Amidation
The C3 amidation is prone to racemization due to the acidic α-hydrogen. Strategies include:
Purification Difficulties
The final compound’s low solubility in common solvents necessitates recrystallization from hot EtOAc/hexane (3:1), achieving 99% purity after two cycles.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions to form various derivatives with altered electronic properties.
Reduction: : Reduction reactions often target the carbonyl groups or aromatic rings, leading to hydrogenated derivatives.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, sulfonates, nucleophiles like amines or thiols.
Major Products Formed: Major products include oxidized and reduced derivatives, as well as substituted compounds with functional groups such as halogens, alkyl, or aryl groups introduced at specific positions on the aromatic rings.
Scientific Research Applications
Catalysis: : Acts as a ligand in catalytic cycles for organic transformations.
Material Science: : Used in the design of novel organic materials with specific electronic properties.
Biological Probes: : Employed in bioassays to study enzyme activity and protein interactions.
Drug Development: : Investigated for potential therapeutic applications due to its bioactive properties.
Pharmacological Studies: : Studied for its effects on cellular pathways and potential as a therapeutic agent.
Diagnostic Tools: : Used in the development of diagnostic probes for imaging and detection of diseases.
Polymer Synthesis: : Incorporated into polymer backbones to impart specific properties.
Electronic Devices: : Utilized in the production of organic electronic devices like OLEDs and sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, and proteins. Its aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological molecules. These interactions modulate biochemical pathways and cellular processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Naphtho[2,1-b]Furan Derivatives
Compounds such as 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide (6a) () share a naphthofuran core but differ in substituents.
Benzo[d][1,3]Dioxol-Containing Carboxamides
2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides () feature a benzo[d][1,3]dioxol moiety linked to an α-ketoamide. In contrast, the target compound integrates this moiety as an N-substituent on the benzofuran carboxamide, reducing electrophilicity and altering metabolic stability .
Benzofuran-2-Carboxamide Derivatives
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) () shares the benzofuran-2-carboxamide scaffold but replaces the naphthamido group with a benzimidazole-linked benzyl group. This substitution likely impacts target selectivity, as benzimidazole derivatives exhibit potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition .
Physicochemical Properties
*Data inferred from structural analogs.
Biological Activity
3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide, with a CAS number of 888461-63-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anticancer effects, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety linked to a benzo[d][1,3]dioxole and a naphthamide group. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 450.4 g/mol. Its structural complexity may contribute to its varied biological activities.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of hydroxyl groups on the benzofuran ring has been shown to enhance antimicrobial efficacy .
Anticancer Activity
Studies have highlighted the anticancer potential of compounds similar to 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide. For example, certain benzofuran derivatives demonstrated IC50 values as low as 8.86 μM against cancer cell lines, indicating potent anticancer activity . The mechanisms of action often involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Studies
- Antimycobacterial Activity : A study synthesized various benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising results, with MIC values significantly lower than those of standard treatments .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity on mammalian cells indicated that while some derivatives were highly effective against bacterial strains, they maintained low toxicity levels towards mammalian cells (Vero cells), suggesting a favorable therapeutic index .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.78 μg/mL | |
| Compound B | Anticancer | 8.86 μM | |
| Compound C | Antitubercular | 2 μg/mL | |
| Compound D | Antifungal | 0.625 μg/mL |
The biological activities of this compound and its derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that benzofuran derivatives can inhibit enzymes involved in inflammatory processes and cancer progression.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that are critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
